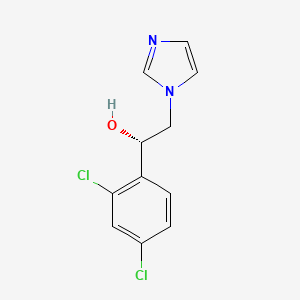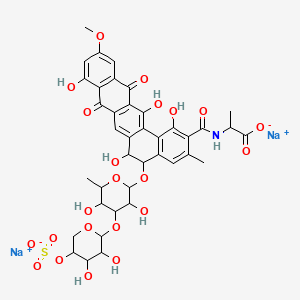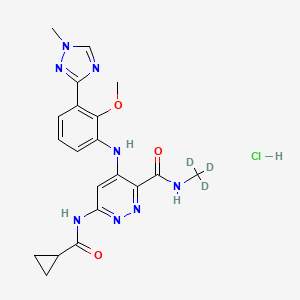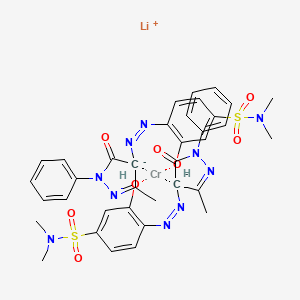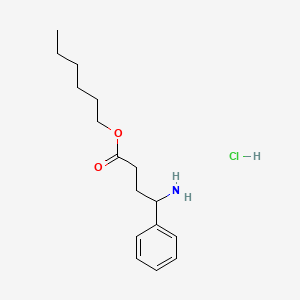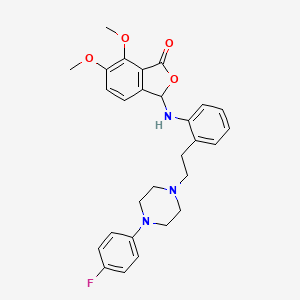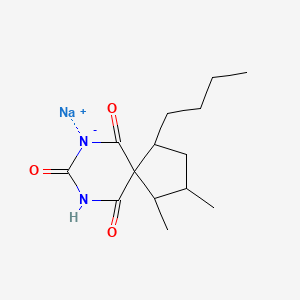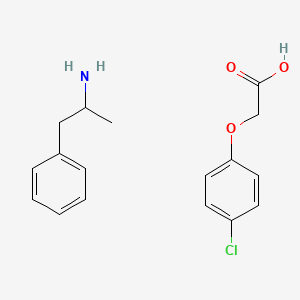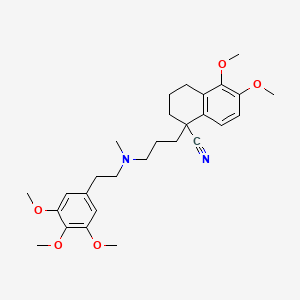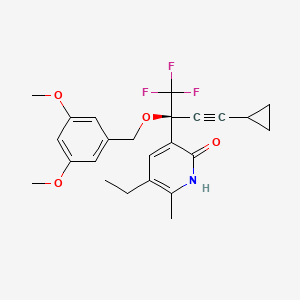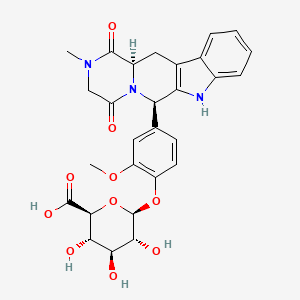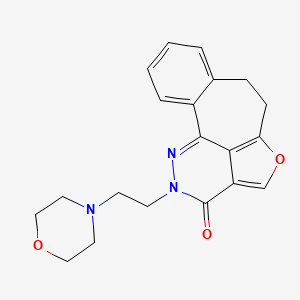
5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-2-(2-(4-morpholinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-2-(2-(4-morpholinyl)ethyl)-” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-2-(2-(4-morpholinyl)ethyl)-” typically involves multi-step organic reactions. The process may start with the preparation of the core azulenone structure, followed by the introduction of the morpholinyl ethyl group through nucleophilic substitution or other suitable reactions. Common reagents used in these steps include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
“5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-2-(2-(4-morpholinyl)ethyl)-” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more saturated derivative.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration as a candidate for drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to enzymes, receptors, or other biomolecules, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one: A simpler analog without the morpholinyl ethyl group.
6,7-Dihydro-2-(2-(4-morpholinyl)ethyl)-1H-indole: Another heterocyclic compound with a similar substitution pattern.
Uniqueness
The unique combination of the azulenone core and the morpholinyl ethyl group in “5-Oxa-1,2-diazadibenz(cd,f)azulen-3(2H)-one, 6,7-dihydro-2-(2-(4-morpholinyl)ethyl)-” imparts distinct chemical properties, making it a valuable compound for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
83494-72-8 |
|---|---|
Molecular Formula |
C20H21N3O3 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
15-(2-morpholin-4-ylethyl)-11-oxa-15,16-diazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2,4,6,10(17),12-hexaen-14-one |
InChI |
InChI=1S/C20H21N3O3/c24-20-16-13-26-17-6-5-14-3-1-2-4-15(14)19(18(16)17)21-23(20)8-7-22-9-11-25-12-10-22/h1-4,13H,5-12H2 |
InChI Key |
UZEFAZPZPKJHAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CO2)C(=O)N(N=C3C4=CC=CC=C41)CCN5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


